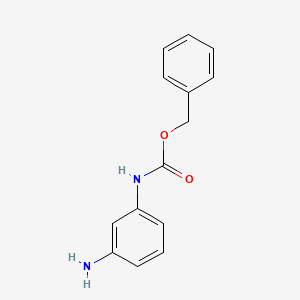

(3-Amino-phenyl)-carbamic acid benzyl ester

Description

BenchChem offers high-quality (3-Amino-phenyl)-carbamic acid benzyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Amino-phenyl)-carbamic acid benzyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl N-(3-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFFMWGFFEDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Amino-phenyl)-carbamic acid benzyl ester CAS number

CAS Number: 113261-00-0 Synonyms: (3-Amino-phenyl)-carbamic acid benzyl ester; Mono-Cbz-m-phenylenediamine; N-Cbz-1,3-diaminobenzene.

Executive Summary: The Orthogonal Linker

In the architecture of medicinal chemistry, Benzyl (3-aminophenyl)carbamate (CAS 113261-00-0) serves as a critical "bifunctional scaffold." It is not merely a protected amine; it is a strategic checkpoint in the synthesis of heterobifunctional ligands, peptidomimetics, and kinase inhibitors.

Its core value lies in asymmetry . By selectively masking one amine of m-phenylenediamine with a benzyloxycarbonyl (Cbz) group, researchers create a molecule with two distinct reactive profiles:

-

The Free Amine (

): Ready for immediate coupling (acylation, alkylation, or urea formation). -

The Cbz-Protected Amine (

): Inert to basic and nucleophilic conditions, yet cleanly removable via catalytic hydrogenolysis (

This guide moves beyond basic property listing to provide a robust, failure-proof methodology for synthesizing and utilizing this intermediate in high-stakes drug development environments.

Chemical Identity & Properties

| Property | Specification |

| CAS Number | 113261-00-0 |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Structure | Phenyl ring substituted at 1,3 positions with |

| Appearance | Off-white to pale beige solid |

| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Sparingly soluble in water |

| pKa (Calculated) | ~4.9 (Aniline nitrogen), ~11.5 (Carbamate nitrogen) |

| Stability | Stable under standard conditions; Hygroscopic (store desiccated) |

Strategic Synthesis: The Selectivity Challenge

The synthesis of CAS 113261-00-0 presents a classic problem in organic chemistry: Desymmetrization .

Reacting m-phenylenediamine directly with Benzyl Chloroformate (Cbz-Cl) often leads to a statistical mixture:

-

~25% Unreacted starting material

-

~50% Desired Mono-Cbz product

-

~25% Di-Cbz byproduct (useless "dead end")

The "Expert" Solution: Chemoselective Carbonate Transfer

To maximize yield and minimize purification burden, we utilize Benzyl Phenyl Carbonate instead of Cbz-Cl. This reagent is less aggressive, allowing the thermodynamics of the reaction to favor mono-protection. Alternatively, a pH-controlled Schotten-Baumann protocol can be used if Cbz-Cl is the only available reagent.

Synthesis Logic Diagram

The following diagram illustrates the kinetic competition and the pathway to the desired mono-protected species.

Caption: Kinetic pathway showing the necessity of controlling reaction conditions to prevent the formation of the Di-Cbz impurity.

Validated Experimental Protocols

Protocol A: High-Fidelity Synthesis (pH-Controlled)

Recommended for scale-up (>10g) where chromatographic purification is difficult.

Principle: By maintaining an acidic pH (~4.5), the starting diamine (more basic) remains available to react, while the product (mono-carbamate, less basic) is protonated less effectively or precipitates, preventing the second attack.

Materials:

-

m-Phenylenediamine (1.0 equiv)

-

Benzyl chloroformate (Cbz-Cl) (0.95 equiv) — Slight deficit is crucial.

-

Sodium Acetate (Buffer)

-

Solvent: THF/Water (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve m-phenylenediamine (10.8 g, 100 mmol) in 100 mL THF and 100 mL water.

-

Buffering: Add Sodium Acetate (12.3 g, 150 mmol) to buffer the HCl generated during the reaction. Cool to 0°C.[1]

-

Controlled Addition: Add Cbz-Cl (16.2 g, 95 mmol) dropwise over 2 hours .

-

Why? Slow addition prevents local high concentrations of electrophile, reducing di-protection.

-

-

Quench & Extraction: Stir for 4 hours at RT. Evaporate THF. The aqueous residue will contain precipitated product and unreacted diamine.

-

Purification (The "Acid Wash" Trick):

-

Extract the mixture with Ethyl Acetate.

-

Wash the organic layer with 0.5 M HCl .

-

Mechanism:[2][3] The unreacted diamine (highly basic) goes into the aqueous acid phase. The Mono-Cbz product (less basic due to electron-withdrawing Cbz) remains in the organic phase.

-

Wash with brine, dry over

, and concentrate.

-

-

Yield: Expect 85-90% yield of off-white solid.

Protocol B: Application - Urea Linker Synthesis

Using CAS 113261-00-0 to generate a urea linkage for kinase inhibitors.

-

Activation: Dissolve CAS 113261-00-0 (1.0 equiv) in dry DCM.

-

Coupling: Add Isocyanate (

, 1.1 equiv) and TEA (0.5 equiv). -

Reaction: Stir at RT for 2-4 hours. The urea precipitates or is isolated via evaporation.

-

Deprotection: Dissolve the intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon for 1 hour. Filter and concentrate to reveal the free amine on the other side of the urea.

Application Architecture: Drug Design

This molecule is frequently used in Fragment-Based Drug Discovery (FBDD) . The phenyl ring acts as a rigid spacer, while the amino groups serve as vectors for hydrogen bond donors/acceptors.

Common Structural Motifs Utilizing This Intermediate:

-

Bis-Ureas: Potent inhibitors in oncology (e.g., Sorafenib analogs).

-

PROTAC Linkers: The diamine core provides a rigid exit vector to connect E3 ligase ligands to warheads.

-

Photoaffinity Probes: Attaching a photoreactive group to the free amine while keeping the Cbz group as a temporary mask.

Caption: Divergent synthetic utility of CAS 113261-00-0 in medicinal chemistry workflows.

References

-

Denny, W. A., et al. "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates."[2] Synthesis, 2002, 15, 2195–2202.[2]

-

ChemicalBook. "(3-AMINO-PHENYL)-CARBAMIC ACID BENZYL ESTER Properties and CAS 113261-00-0." ChemicalBook Database.

-

Pittelkow, M., et al. "Chemoselective protection of polyamines."[2] Organic Chemistry Portal.

-

Biosynth. "Phenyl N-(3-aminophenyl)carbamate Applications." Biosynth Catalog. (Note: Reference for the phenyl-ester analog, illustrating similar reactivity patterns).

Sources

(3-Amino-phenyl)-carbamic acid benzyl ester molecular weight

An In-depth Technical Guide to (3-Amino-phenyl)-carbamic acid benzyl ester: Properties, Synthesis, and Applications

Introduction: A Molecule of Strategic Importance

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as benzyl N-(3-aminophenyl)carbamate, is an aromatic organic compound featuring two key functional groups: a primary amine (-NH₂) and a benzyl carbamate (-NH-Cbz). The strategic placement of these groups at the meta-position of the phenyl ring makes it a valuable intermediate for the synthesis of more complex molecular architectures.

The benzyl carbamate group serves as a well-established protecting group for the amine, known as the carboxybenzyl (Cbz or Z) group. This group is stable under a variety of reaction conditions but can be selectively removed, typically by catalytic hydrogenation. This allows for sequential chemical modifications, where the free primary amine can be functionalized first, followed by the deprotection and subsequent reaction of the second amine. This differential reactivity is highly sought after in the multi-step synthesis of pharmaceuticals and other fine chemicals.

Physicochemical and Structural Properties

The fundamental properties of (3-Amino-phenyl)-carbamic acid benzyl ester are crucial for its handling, characterization, and application in synthetic chemistry. Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChemLite[1] |

| Molecular Weight | 242.27 g/mol | (Calculated) |

| Monoisotopic Mass | 242.10553 Da | PubChemLite[1] |

| IUPAC Name | benzyl N-(3-aminophenyl)carbamate | PubChemLite[1] |

| SMILES | C1=CC=C(C=C1)COC(=O)NC2=CC=CC(=C2)N | PubChemLite[1] |

| InChI Key | LVKFFMWGFFEDEE-UHFFFAOYSA-N | PubChemLite[1] |

| Predicted XlogP | 1.9 | PubChemLite[1] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

Synthesis Protocol: Selective N-Protection of m-Phenylenediamine

The synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester is predicated on the selective mono-N-protection of m-phenylenediamine. The primary challenge is to prevent the formation of the di-substituted by-product. This can be achieved by slowly adding the protecting agent to a solution containing an excess of the diamine.

Causality Behind Experimental Choices

-

Reagents : Benzyl chloroformate is the classic reagent for introducing the Cbz protecting group. A mild base like sodium bicarbonate is used to neutralize the HCl by-product, preventing the protonation of the starting amine which would render it unreactive.

-

Solvent System : A biphasic system of a water-miscible organic solvent (like acetone or THF) and water is often effective. The diamine has some water solubility, while the benzyl chloroformate resides primarily in the organic phase, allowing for controlled interfacial reaction.

-

Temperature : The reaction is performed at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions, including the formation of the di-protected species.

Step-by-Step Methodology

-

Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (2.0 equivalents) in a 1:1 mixture of acetone and water.

-

Cooling : Cool the stirred solution to 0-5 °C using an ice-water bath.

-

Reagent Addition : Dissolve benzyl chloroformate (1.0 equivalent) in acetone and add it to the dropping funnel. Add this solution dropwise to the cooled diamine solution over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the benzyl chloroformate is consumed.

-

Workup : Once the reaction is complete, add water to dissolve the salts and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove excess diamine), saturated sodium bicarbonate solution, and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired mono-protected product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester.

Applications in Drug Development and Materials Science

The bifunctional nature of this molecule makes it a valuable scaffold. The free amine serves as a handle for introducing pharmacophores, linkers, or other functionalities, while the protected amine can be revealed at a later synthetic stage for further modification.

Role as a Synthetic Intermediate

This compound is an excellent starting material for creating libraries of compounds for high-throughput screening. For instance, the primary amine can be acylated, alkylated, or used in condensation reactions to build a diverse set of derivatives. A subsequent deprotection step reveals a new reactive site. This strategy is central to the modular synthesis of complex molecules, including potential kinase inhibitors or other targeted therapeutics.[2]

Logical Relationship in Multi-Step Synthesis

Caption: Use of the title compound as a scaffold in sequential synthesis.

Experimental Protocol: Cbz Group Deprotection

The removal of the Cbz group is a classic transformation in organic synthesis, typically achieved via catalytic hydrogenation. This process is clean and high-yielding.

Self-Validating Protocol

This protocol is self-validating as the reaction progress can be easily monitored by the consumption of hydrogen gas and confirmed by the disappearance of the starting material on a TLC plate. The by-products, toluene and carbon dioxide, are volatile and easily removed.

Step-by-Step Methodology

-

Setup : To a solution of (3-Amino-phenyl)-carbamic acid benzyl ester (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation flask, add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).

-

Hydrogenation : Seal the flask and purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or a Parr hydrogenator) at room temperature.

-

Monitoring : The reaction is monitored by TLC or by observing the cessation of hydrogen uptake.

-

Filtration : Upon completion, carefully purge the reaction vessel with an inert gas like nitrogen or argon. Caution : Pd/C is pyrophoric and can ignite in the presence of air and solvent. Do not allow the catalyst to dry in the open. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Isolation : Rinse the filter pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected product, m-phenylenediamine.

Conclusion

(3-Amino-phenyl)-carbamic acid benzyl ester is a strategically important molecule whose value lies in its bifunctional nature and the presence of the selectively removable Cbz protecting group. While not an end-product itself, it serves as a crucial building block for the efficient and controlled synthesis of complex organic molecules. The protocols and insights provided in this guide are designed to empower researchers to leverage the unique properties of this compound in their synthetic endeavors, particularly in the fields of drug discovery and advanced materials.

References

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]

- Patsnap. (n.d.). Industrial preparation method for 3-amino phenylacetic acid.

-

PubChem. (n.d.). N-[3-Oxo-3-phenyl-1-(pyrrolidin-1-carbonyl)propyl]carbamic acid, benzyl ester. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)benzyl carbamate. Retrieved February 2, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of Benzyl((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D-phenylalaninate using Umpolung Amide Synthesis. Retrieved February 2, 2026, from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 29(10), 654-659. Retrieved February 2, 2026, from [Link]

-

PharmaCompass. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Retrieved February 2, 2026, from [Link]

-

PubChemLite. (n.d.). (3-amino-phenyl)-carbamic acid benzyl ester (C14H14N2O2). Retrieved February 2, 2026, from [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonate salts. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved February 2, 2026, from [Link]

-

MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. Retrieved February 2, 2026, from [Link]

-

PubMed Central. (2022). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Retrieved February 2, 2026, from [Link]

-

SciELO México. (2018). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved February 2, 2026, from [Link]

-

Journal of the American Chemical Society. (2024). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved February 2, 2026, from [Link]

Sources

(3-Amino-phenyl)-carbamic acid benzyl ester literature review

An In-depth Technical Guide to (3-Amino-phenyl)-carbamic acid benzyl ester: Synthesis, Properties, and Potential Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-Amino-phenyl)-carbamic acid benzyl ester, a molecule of interest in medicinal chemistry. Drawing from established synthetic methodologies and the known biological activities of structurally related compounds, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Carbamate Moiety

The carbamate functional group (-NHCOO-) is a prevalent structural motif in a wide array of therapeutic agents and plays a crucial role in drug design.[1][2] Its unique characteristics, including its ability to act as a stable amide bond isostere and its capacity for hydrogen bonding, make it a valuable component in the development of new pharmaceuticals.[1] (3-Amino-phenyl)-carbamic acid benzyl ester incorporates this key functional group, presenting a scaffold with potential for diverse biological activities. This guide will delve into the synthesis, and extrapolated properties, and explore the promising, albeit speculative, applications of this compound in drug discovery based on the activities of its analogues.

Synthesis and Chemical Architecture

While a dedicated synthetic protocol for (3-Amino-phenyl)-carbamic acid benzyl ester is not extensively reported, its synthesis can be reliably inferred from established methods for preparing analogous compounds, particularly amino acid benzyl esters. The most probable and efficient route is a variation of the Fischer-Speier esterification.

Proposed Synthetic Pathway: Fischer-Speier Esterification

The synthesis would likely proceed via the reaction of 3-aminobenzoic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[3][4] This method is widely used for the preparation of amino acid benzyl esters and is known for its efficiency and high yields.[3]

Caption: Proposed synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester.

Detailed Experimental Protocol (Hypothetical)

Based on similar preparations, a detailed protocol would be as follows:[3]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-aminobenzoic acid (1 eq.), benzyl alcohol (5 eq.), p-toluenesulfonic acid (1.2 eq.), and cyclohexane.

-

Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Work-up: Cool the reaction mixture to room temperature. Add ethyl acetate to precipitate the p-toluenesulfonate salt of the product.

-

Purification: Collect the precipitate by filtration and wash with cold ethyl acetate. The product can be further purified by recrystallization.

-

Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties

The physicochemical properties of (3-Amino-phenyl)-carbamic acid benzyl ester can be estimated based on the known properties of benzyl carbamate and related structures.[5][6][7][8]

| Property | Estimated Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | - |

| Molecular Weight | 242.27 g/mol | - |

| Appearance | White to off-white solid | [5] |

| Melting Point | Expected to be in the range of similar aromatic carbamates | [5][6] |

| Solubility | Moderately soluble in water, soluble in organic solvents | [5] |

| XLogP3 | ~2.5-3.5 | [7][8] |

| Hydrogen Bond Donors | 2 | [7][8] |

| Hydrogen Bond Acceptors | 3 | [7][8] |

Potential Applications in Drug Discovery

The therapeutic potential of (3-Amino-phenyl)-carbamic acid benzyl ester can be inferred from the biological activities of structurally similar compounds. The presence of the carbamate linker and the aromatic rings suggests several avenues for investigation.

Antimicrobial and Antifungal Activity

Derivatives of amino acids and benzoyl amino esters have demonstrated notable antifungal and antimicrobial properties.[9][10][11] The incorporation of amino acid residues into bioactive compounds can enhance biocompatibility and reduce toxicity.[9] It is plausible that (3-Amino-phenyl)-carbamic acid benzyl ester could exhibit similar activity, warranting investigation against various bacterial and fungal strains.

Anti-proliferative and Anticancer Activity

Numerous carbamate-containing compounds are utilized in cancer therapy.[2] Furthermore, derivatives of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have shown potent anti-proliferative activity.[12] The mechanism of action for some of these related compounds involves the inhibition of enzymes crucial for cancer cell growth.[12] This suggests that (3-Amino-phenyl)-carbamic acid benzyl ester could be a valuable scaffold for the development of novel anti-cancer agents.

Caption: Potential therapeutic applications of the core scaffold.

Structure-Activity Relationship (SAR) Insights

Based on studies of related molecules, the biological activity of (3-Amino-phenyl)-carbamic acid benzyl ester can likely be modulated through chemical modifications. For instance, the substitution pattern on both the phenylamino and the benzyl rings could significantly impact potency and selectivity. Halogenation or the introduction of other functional groups on the aromatic rings has been shown to enhance the anti-proliferative activity of similar scaffolds.[12] Further research into these modifications could lead to the development of more potent and targeted therapeutic agents.

Conclusion and Future Directions

(3-Amino-phenyl)-carbamic acid benzyl ester represents a promising, yet underexplored, chemical entity. Based on the well-established chemistry and biological activities of related carbamates and amino acid derivatives, this compound warrants further investigation. Future research should focus on the definitive synthesis and characterization of this molecule, followed by a comprehensive evaluation of its biological activities, particularly in the areas of antimicrobial and anticancer research. The exploration of a targeted library of derivatives will be crucial in elucidating the structure-activity relationships and optimizing the therapeutic potential of this versatile scaffold.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoidin. AIR Unimi. Retrieved January 29, 2026, from [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved January 29, 2026, from [Link]

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved January 29, 2026, from [Link]

-

SciELO México. (n.d.). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Retrieved January 29, 2026, from [Link]

-

Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved January 29, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Retrieved January 29, 2026, from [Link]

-

PharmaCompass.com. (n.d.). (3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMIC ACID BENZYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). [1-(1-Benzyl-3-Hydroxy-2-Oxo-Propylcarbamoyl)-2-Phenyl-Ethyl]-Carbamic Acid Benzyl Ester. Retrieved January 29, 2026, from [Link]

-

ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

-

PubMed Central. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 29, 2026, from [Link]

-

ChemRxiv. (n.d.). Antimicrobial activity of self-assembled structures formed by protected amino acids. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Phenyl carbamate. Retrieved January 29, 2026, from [Link]

-

MDPI. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. Retrieved January 29, 2026, from [Link]

-

PubChem. (n.d.). Benzyl phenylcarbamate. Retrieved January 29, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. Benzyl carbamate, 98% | Fisher Scientific [fishersci.ca]

- 7. Phenyl carbamate | C7H7NO2 | CID 69322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

The Strategic Role of (3-Amino-phenyl)-carbamic acid benzyl ester in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Carbamate Moiety as a Privileged Scaffold

In the landscape of contemporary drug discovery, the carbamate functional group holds a position of significant strategic importance.[1] This amide-ester hybrid is a key structural motif in a multitude of approved therapeutic agents, valued for its unique combination of chemical stability, proteolytic resistance, and its capacity to modulate physicochemical properties.[1] The carbamate linkage can act as a rigidifying element, a hydrogen bond donor and acceptor, and a bioisostere for the peptide bond, making it an invaluable tool for medicinal chemists.[1]

This technical guide focuses on a particularly versatile building block: (3-Amino-phenyl)-carbamic acid benzyl ester , also known as benzyl N-(3-aminophenyl)carbamate. This molecule is not typically a final drug product but rather a crucial intermediate, strategically designed for the synthesis of complex pharmacologically active compounds, most notably in the realm of protein kinase inhibitors. Its structure is elegantly simple yet functionally dense, offering two distinct nitrogen nucleophiles with differentiated reactivity. This guide will provide an in-depth exploration of its synthesis, chemical properties, and its pivotal role as a linchpin in the construction of targeted therapeutics.

Physicochemical Properties and Structural Features

(3-Amino-phenyl)-carbamic acid benzyl ester is a bifunctional molecule with a molecular formula of C₁₄H₁₄N₂O₂. Its key structural features are a central benzene ring substituted with a free aniline-type amino group at the meta position relative to a benzyl carbamate-protected amino group.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | PubChem |

| Molecular Weight | 242.27 g/mol | PubChem |

| IUPAC Name | benzyl N-(3-aminophenyl)carbamate | PubChem |

| CAS Number | 10331-48-3 | PubChem |

| Predicted XLogP3 | 1.9 | PubChemLite |

| Hydrogen Bond Donors | 2 | PubChemLite |

| Hydrogen Bond Acceptors | 3 | PubChemLite |

The benzyl carbamate, commonly known as the Cbz or Z group, serves as a robust protecting group for one of the amino functionalities. This protection is crucial as it allows for selective chemical transformations at the free amino group without interference. The Cbz group is stable under a wide range of reaction conditions but can be readily removed when desired, typically through catalytic hydrogenation.

Synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester: A Protocol Grounded in Selectivity

The synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester from m-phenylenediamine presents a classic chemoselectivity challenge: how to functionalize one of two equivalent primary amino groups. A successful synthesis hinges on controlling the stoichiometry and reaction conditions to favor mono-acylation over the formation of the bis-acylated byproduct.

Core Principle: Selective N-Cbz Protection

The most common and effective method for this transformation is the reaction of m-phenylenediamine with benzyl chloroformate (Cbz-Cl) under carefully controlled conditions. The key to achieving mono-protection is to use an excess of the diamine relative to the benzyl chloroformate, which statistically favors the formation of the desired product.

Detailed Experimental Protocol

This protocol is a representative method for the selective mono-N-Cbz protection of m-phenylenediamine.

Materials:

-

m-Phenylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Acetone

-

Water

-

Dichloromethane (DCM)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (2.0 equivalents) in a 2:1 mixture of acetone and water.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Base: Add sodium bicarbonate (2.5 equivalents) to the cooled solution and stir until it is fully dissolved. The base is crucial to neutralize the HCl generated during the reaction.

-

Slow Addition of Cbz-Cl: While vigorously stirring the reaction mixture at 0 °C, add benzyl chloroformate (1.0 equivalent) dropwise via a syringe or dropping funnel over a period of 30-60 minutes. Slow addition is critical to minimize the formation of the bis-protected byproduct.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford (3-Amino-phenyl)-carbamic acid benzyl ester as a pure solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary application of (3-Amino-phenyl)-carbamic acid benzyl ester in medicinal chemistry is as a key building block for the synthesis of a class of drugs known as protein kinase inhibitors. These drugs are at the forefront of targeted cancer therapy.

The Bcr-Abl Tyrosine Kinase and Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a cancer of the white blood cells characterized by the Philadelphia chromosome, a specific chromosomal translocation that results in the formation of the Bcr-Abl fusion gene. This gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the primary cause of CML.

Caption: The Bcr-Abl signaling pathway in CML.

Application in the Synthesis of Nilotinib Analogs

Nilotinib is a second-generation Bcr-Abl tyrosine kinase inhibitor used in the treatment of CML. The synthesis of Nilotinib and its analogs often involves the coupling of a pyrimidine-based fragment with a substituted aniline. (3-Amino-phenyl)-carbamic acid benzyl ester provides an ideal starting point for the aniline fragment.

The workflow for synthesizing a Nilotinib-like kinase inhibitor using this intermediate can be outlined as follows:

Caption: Synthetic workflow for a kinase inhibitor.

In this workflow, the free amino group of (3-Amino-phenyl)-carbamic acid benzyl ester is first acylated. Subsequent transformations build the core structure of the kinase inhibitor. The Cbz group remains intact throughout these steps, protecting the second amino group. In the final step, the Cbz group is removed to yield the desired product. This strategic use of protection and deprotection is fundamental to the successful synthesis of complex drug molecules.

Biological Activity of Resulting Kinase Inhibitors

The kinase inhibitors synthesized using (3-Amino-phenyl)-carbamic acid benzyl ester as a precursor have demonstrated potent and specific activity against the Bcr-Abl kinase. This activity translates to the inhibition of proliferation in cancer cell lines that are dependent on Bcr-Abl signaling.

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |

| Nilotinib | Bcr-Abl | <30 | K562 (CML) | |

| Ponatinib | Bcr-Abl (including T315I mutant) | 0.37 (WT), 2.0 (T315I) | Ba/F3 cells |

Note: The IC₅₀ values are for the final drug compounds, not the intermediate itself.

The ability to synthesize a variety of analogs by modifying the acylating agent in the first step of the synthesis allows for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

(3-Amino-phenyl)-carbamic acid benzyl ester is a prime example of a molecule whose value lies not in its own biological activity, but in its strategic utility as a synthetic intermediate. Its carefully designed structure, featuring a selectively protected diamine, provides an efficient and reliable entry point for the synthesis of complex and highly potent kinase inhibitors. The principles demonstrated in its synthesis and application—namely, chemoselectivity, the strategic use of protecting groups, and the modular construction of a final drug target—are central to the art and science of modern medicinal chemistry. As the demand for targeted therapeutics continues to grow, the importance of versatile and intelligently designed building blocks like (3-Amino-phenyl)-carbamic acid benzyl ester will only increase.

References

-

Bolchi, C., Bavo, F., & Pallavicini, M. (2017). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Monatshefte für Chemie - Chemical Monthly, 148(8), 1437–1443. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Huang, W.-S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., Zhu, X., Cai, L., Wen, D., Liu, S., Romero, J., Qi, J., Chen, I., Banda, G., Lentini, S. P., Das, S., Xu, Q., Keats, J., Wang, F., Wardwell, S., … Shakespeare, W. C. (2010). Discovery of 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl]benzamide (AP24534), a Potent, Orally Active Pan-Inhibitor of Breakpoint Cluster Region–Abelson (BCR-ABL) Kinase Including the T315I Gatekeeper Mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. [Link]

-

Novartis. (2020). Tasigna (nilotinib) Prescribing Information. [Link]

-

PubChem. (n.d.). Benzyl carbamate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChemLite. (n.d.). (3-amino-phenyl)-carbamic acid benzyl ester. Retrieved February 2, 2026, from [Link]

Sources

A Technical Guide to the Synthesis and Application of Benzyl N-(3-aminophenyl)carbamate

Abstract

This technical guide provides an in-depth exploration of Benzyl N-(3-aminophenyl)carbamate, a pivotal chemical intermediate in pharmaceutical synthesis. The document details the strategic rationale behind its synthesis, focusing on the selective protection of one amino group in a diamine structure. A comprehensive, field-proven experimental protocol is presented, emphasizing the causality behind procedural choices to ensure reproducibility and high yield. Further, this guide covers the analytical techniques for structural verification and discusses the compound's significant role as a versatile building block in the development of complex active pharmaceutical ingredients (APIs). This paper is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Strategic Importance of Carbamates in Synthesis

In the landscape of modern drug discovery, the carbamate functional group is a recurring structural motif, valued for its chemical stability, ability to penetrate cell membranes, and its resemblance to a peptide bond.[1] Carbamate derivatives are integral to a wide array of therapeutic agents and are frequently employed as prodrugs to enhance the pharmacokinetic properties of APIs.[1]

Within the synthetic chemist's toolbox, the benzyloxycarbonyl (Cbz or Z) group is a preeminent protecting group for amines.[2][3][4] Introduced via the reagent benzyl chloroformate (Cbz-Cl), it effectively suppresses the nucleophilicity and basicity of the nitrogen lone pair, allowing other sites on a molecule to be modified selectively.[2][5] The Cbz group's robustness across various reaction conditions, coupled with its clean removal via catalytic hydrogenolysis, makes it an invaluable asset in multi-step syntheses.[2][4][5]

Benzyl N-(3-aminophenyl)carbamate (CAS No. 113261-00-0) is a specialized intermediate that perfectly illustrates the strategic application of Cbz protection.[6][7] It is derived from m-phenylenediamine, a symmetrical molecule with two reactive primary amine groups. By selectively protecting one of these amines with the Cbz group, the molecule is transformed into an asymmetrical building block. This unmasks a single, reactive nucleophilic site—the free aniline amine—for further chemical elaboration, while the other remains shielded. This targeted reactivity is crucial for constructing complex molecules and is leveraged in the synthesis of APIs for diverse therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer agents.[6]

Synthesis and Mechanistic Rationale

The discovery and utility of benzyl N-(3-aminophenyl)carbamate are fundamentally rooted in its synthesis. The core transformation is the mono-N-acylation of m-phenylenediamine with benzyl chloroformate. The success of this synthesis hinges on precise control over reaction conditions to favor the desired mono-substituted product over the di-substituted alternative.

Causality Behind Experimental Choices

-

Choice of Reagent : Benzyl chloroformate is the classic and most direct reagent for introducing the Cbz group.[3][8] It is a highly reactive acyl chloride that readily undergoes nucleophilic attack by amines.[2][8] Its preparation from benzyl alcohol and phosgene highlights its inherent reactivity.[2][8]

-

Stoichiometric Control : This is the most critical parameter. To achieve mono-protection, a slight excess (typically 1.0 to 1.1 equivalents) of the m-phenylenediamine is often used relative to benzyl chloroformate. This statistical approach ensures that the limiting reagent (Cbz-Cl) is more likely to react with an unprotected diamine molecule rather than the already mono-protected product, which is a slightly weaker nucleophile.

-

Reaction Conditions (Schotten-Baumann) : The reaction is typically performed under Schotten-Baumann conditions, which involve a biphasic system (an organic solvent and water) and a base.[4]

-

Base : An inorganic base such as sodium carbonate or sodium bicarbonate is used to neutralize the hydrochloric acid (HCl) generated during the reaction.[4][8] This is crucial because the formation of an amine hydrochloride salt would deactivate the nucleophile and halt the reaction. The base maintains the amine in its free, reactive state.

-

Temperature : The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is essential to moderate the reaction rate. This control minimizes the formation of the di-Cbz-protected byproduct and prevents potential degradation of the temperature-sensitive benzyl chloroformate.[8]

-

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The free amino group of m-phenylenediamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion as the leaving group to yield the final carbamate product and a proton. The proton is subsequently neutralized by the base present in the medium.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of benzyl N-(3-aminophenyl)carbamate, designed as a self-validating system incorporating in-process checks and definitive characterization.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) |

| m-Phenylenediamine | 108-45-2 | 108.14 | 10.81 g | 0.10 |

| Benzyl Chloroformate | 501-53-1 | 170.59 | 15.35 g (12.8 mL) | 0.09 |

| Sodium Carbonate | 497-19-8 | 105.99 | 10.60 g | 0.10 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |

| Deionized Water | 7732-18-5 | 18.02 | 200 mL | - |

| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | 100 mL | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Safety Precaution : Benzyl chloroformate is a lachrymator and corrosive; it must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

Step-by-Step Procedure

-

Reaction Setup : To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add m-phenylenediamine (10.81 g, 0.10 mol) and dichloromethane (200 mL). Stir until all solids are dissolved.

-

Aqueous Base Addition : In a separate beaker, dissolve sodium carbonate (10.60 g, 0.10 mol) in deionized water (200 mL). Add this aqueous solution to the reaction flask.

-

Cooling : Immerse the flask in an ice-water bath and stir the biphasic mixture vigorously until the internal temperature stabilizes at 0-5 °C.

-

Reagent Addition : Charge the dropping funnel with benzyl chloroformate (15.35 g, 0.09 mol). Add the benzyl chloroformate dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase. The product should have an intermediate Rf value between the highly polar diamine starting material (at the baseline) and the non-polar benzyl chloroformate.

-

Workup - Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Workup - Extraction : Extract the aqueous layer with DCM (2 x 50 mL) to recover any dissolved product.

-

Workup - Washing : Combine all organic layers and wash sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL) to remove residual salts and water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The crude product, typically an oil or waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., Toluene/Hexane) or by flash column chromatography on silica gel to yield the pure product.

Characterization and Validation

The identity and purity of the synthesized benzyl N-(3-aminophenyl)carbamate must be confirmed through standard analytical techniques.

| Technique | Expected Result |

| ¹H NMR | Peaks corresponding to the aromatic protons of both rings, a singlet for the benzylic CH₂ (~5.2 ppm), a broad singlet for the carbamate N-H, and a broad singlet for the free amine NH₂ protons. |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and a characteristic peak for the carbamate carbonyl carbon (~155 ppm). |

| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (both amine and carbamate, ~3400-3200 cm⁻¹), C=O stretching of the carbamate (~1700 cm⁻¹), and C-O stretching (~1250 cm⁻¹). |

| Mass Spec (MS) | The molecular ion peak [M]+ or protonated peak [M+H]+ corresponding to the molecular weight of 242.27 g/mol .[6][9] |

| Melting Point | A sharp melting point range consistent with a pure compound. |

Visualization of Key Processes

Overall Synthesis Scheme

Caption: Reaction scheme for the synthesis of the target carbamate.

Experimental Workflow

Caption: Step-by-step workflow from reaction to final product.

Applications in Drug Discovery and Development

Benzyl N-(3-aminophenyl)carbamate is not an active drug itself but rather a high-value intermediate. Its utility lies in the differential reactivity of its two amine groups.

-

Platform for Derivatization : The free aniline amine is a potent nucleophile that can participate in a wide range of chemical transformations. It can be acylated, alkylated, or used in cyclization reactions to build more complex molecular architectures.

-

Scaffold for API Synthesis : This intermediate serves as a foundational scaffold. Once the desired modifications are made at the free amine position, the Cbz protecting group can be cleanly removed by catalytic hydrogenation (e.g., H₂, Pd/C). This reveals a new primary amine, which can either be a key pharmacophoric feature of the final API or a handle for subsequent conjugation or modification.

-

Therapeutic Relevance : Intermediates with this structural motif are instrumental in developing drugs across multiple therapeutic classes. The phenylenediamine core is a privileged structure in medicinal chemistry, and the ability to selectively functionalize it opens pathways to novel kinase inhibitors, anti-infective agents, and other targeted therapies.[6] The broader class of benzyl carbamate derivatives are key precursors in the synthesis of important drugs, such as HIV-integrase inhibitors.[10]

Conclusion

The discovery and synthesis of benzyl N-(3-aminophenyl)carbamate represent a classic example of strategic chemical protection and manipulation. By leveraging the well-established chemistry of the benzyloxycarbonyl group, a symmetrical starting material is efficiently converted into a versatile, non-symmetrical building block. The detailed protocol and mechanistic understanding provided in this guide underscore the principles of rational synthetic design. This compound continues to be a valuable intermediate for researchers and scientists, enabling the streamlined construction of complex molecules and accelerating the discovery and development of new therapeutic agents.

References

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Guidechem. (n.d.). What are the properties and reactions of Benzyl Chloroformate? - FAQ. Guidechem.

- Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia.

- Organic Syntheses. (2015, March 25). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses.

- Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Common Organic Chemistry.

- Pharma Sources. (n.d.). The Role of Benzyl Carbamate Derivatives in Modern Drug Synthesis. Pharma Sources.

- MySkinRecipes. (n.d.). Benzyl N-(3-aminophenyl)carbamate. MySkinRecipes.

- PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

- BenchChem. (n.d.). Application Notes and Protocols for Large-Scale Synthesis of N-Cbz Protected Compounds. BenchChem.

- MySkinRecipes. (n.d.). Benzyl N-(3-aminophenyl)carbamate (Thai). MySkinRecipes.

- Pharma Sources. (n.d.). The Chemistry of Benzyl Carbamate: Synthesis and Applications Explained. Pharma Sources.

- BLD Pharm. (n.d.). 113261-00-0|Benzyl (3-aminophenyl)carbamate. BLD Pharm.

- ScienceOpen. (n.d.). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen.

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Benzyl Chloroformate [commonorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Benzyl N-(3-aminophenyl)carbamate [myskinrecipes.com]

- 7. 113261-00-0|Benzyl (3-aminophenyl)carbamate|BLD Pharm [bldpharm.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Benzyl N-(3-aminophenyl)carbamate [myskinrecipes.com]

- 10. nbinno.com [nbinno.com]

Strategic Utilization of (3-Amino-phenyl)-carbamic acid benzyl ester in Medicinal Chemistry

Executive Summary

(3-Amino-phenyl)-carbamic acid benzyl ester (CAS: 113261-00-0), also known as Benzyl (3-aminophenyl)carbamate , represents a critical "desymmetrizing" building block in the synthesis of nitrogen-containing heterocycles and urea-based APIs. Its structural value lies in its orthogonal protection : it masks one amine of the m-phenylenediamine core with a carbobenzyloxy (Cbz) group, leaving the second amine free for derivatization.

This guide outlines the high-fidelity synthesis, purification, and application of this intermediate. Unlike generic protocols, this document focuses on the chemoselective reduction route , avoiding the statistical mixtures common in direct diamine protection.

Molecular Architecture & Strategic Value

Chemical Profile

| Property | Specification |

| IUPAC Name | Benzyl N-(3-aminophenyl)carbamate |

| CAS Number | 113261-00-0 |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Physical State | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Conjugate Acid) | ~4.0 (Aniline nitrogen) |

The "Orthogonality" Advantage

The strategic value of this molecule is its ability to differentiate two nucleophilic sites on the benzene ring.

-

Site A (Free Amine): Available for immediate reaction with isocyanates (urea formation), acid chlorides (amide formation), or aldehydes (reductive amination).

-

Site B (Cbz-Protected Amine): Stable to acidic and basic conditions used to derivatize Site A. It is liberated only under specific hydrogenolytic conditions (

) or strong acid hydrolysis (HBr/AcOH).

This orthogonality is essential for synthesizing Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs) and Kinase Inhibitors (e.g., Sorafenib analogs) where precise placement of urea/amide linkers is required.

Synthetic Routes & Process Chemistry

The "Gold Standard" Route: Nitro-Reduction

Expert Insight: Novice chemists often attempt to react m-phenylenediamine directly with benzyl chloroformate (Cbz-Cl). This results in a statistical mixture of mono-protected (desired), bis-protected (impurity), and unreacted diamine, requiring tedious column chromatography.

The authoritative industrial route utilizes 3-nitroaniline. This guarantees mono-substitution.

Step 1: Carbamate Formation

-

Reagents: 3-Nitroaniline, Benzyl Chloroformate (Cbz-Cl), Pyridine/DCM or

/THF. -

Mechanism: Nucleophilic attack of the aniline nitrogen on the chloroformate carbonyl.

-

Outcome: Benzyl (3-nitrophenyl)carbamate.

Step 2: Chemoselective Reduction (The Critical Step)

-

The Trap: You cannot use standard catalytic hydrogenation (

) for this step. Palladium will reduce the nitro group and simultaneously cleave the Cbz protecting group, reverting the molecule to the starting phenylenediamine. -

The Solution: Use a chemoselective reducing agent that targets

but spares the carbamate.-

Method A (SnCl2): Stannous chloride in Ethanol/EtOAc.

-

Method B (Fe/NH4Cl): Iron powder in aqueous ammonium chloride (Bechamp reduction).

-

Method C (Na2S2O4): Sodium dithionite in THF/Water.

-

Visualizing the Workflow

The following diagram illustrates the correct synthetic logic versus the "forbidden" pathway.

Caption: Figure 1. Chemoselective synthesis pathway avoiding the hydrogenolysis trap.

Detailed Experimental Protocol

Protocol: Chemoselective Synthesis via Stannous Chloride

This protocol is self-validating via TLC monitoring of the nitro-to-amine conversion.

Phase 1: Protection

-

Dissolve 3-nitroaniline (13.8 g, 100 mmol) in dry THF (150 mL) and Pyridine (12 mL).

-

Cool to 0°C under

atmosphere. -

Add Benzyl chloroformate (15.7 mL, 110 mmol) dropwise over 30 minutes.

-

Allow to warm to RT and stir for 3 hours.

-

Validation: TLC (Hexane/EtOAc 7:3) should show consumption of starting material (

) and appearance of the carbamate ( -

Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over

and concentrate. Recrystallize from Ethanol.

Phase 2: Reduction (SnCl2 Method)

-

Suspend the Nitro-carbamate intermediate (10 g, ~36 mmol) in Ethanol (100 mL).

-

Add

(40 g, ~5 eq) in portions. -

Heat to 70°C for 2 hours.

-

Validation: The yellow suspension will turn clear/colorless. TLC should show a new spot with lower

(amine) that stains red with Ninhydrin. -

Workup: Cool to RT. Pour into ice water. Neutralize carefully with saturated

(foaming occurs) until pH 8. -

Filter the resulting tin salts through Celite. Extract the filtrate with EtOAc.[1]

-

Purification: Flash chromatography (DCM/MeOH 98:2) yields the pure Benzyl (3-aminophenyl)carbamate .

Application in API Synthesis

This building block is pivotal for "Library-First" drug discovery. It allows the rapid generation of Urea and Amide libraries.

Divergent Synthesis Pathways

The free amine allows for the installation of the "Warhead" or "Tail" region of a drug molecule, while the Cbz group protects the "Hinge Binding" or "Cap" region precursor.

Caption: Figure 2. Divergent utility in generating urea and amide pharmacophores.

Case Study: Urea Linkages

In the synthesis of Sorafenib-like analogs, the urea linkage is the critical pharmacophore.

-

Reaction: React Benzyl (3-aminophenyl)carbamate with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Result: A protected urea intermediate.

-

Next Step: Hydrogenolysis (

) removes the Cbz group, revealing an amine that can then be reacted with a heterocycle (e.g., a pyridine or pyrimidine acid chloride) to complete the drug molecule.

Analytical Profile & Quality Control

To ensure the material is suitable for GMP manufacturing, the following impurity profile must be controlled.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Aromatic rings) and 210 nm (Amide bonds).

Key Impurities

| Impurity Name | Origin | Retention Time (Relative) | Limit (Area %) |

| 3-Nitroaniline | Unreacted Starting Material | 0.8 | < 0.1% |

| Benzyl (3-nitrophenyl)carbamate | Incomplete Reduction | 1.2 | < 0.5% |

| m-Phenylenediamine | Over-reduction (H2 contamination) | 0.3 | < 0.2% |

Handling & Stability

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Safety: The molecule is a carbamate and an aniline derivative. Handle with potential sensitization in mind. Use standard PPE (gloves, goggles, fume hood).

-

Stability: Stable in solid form for >12 months if kept dry. In solution (DMSO/DMF), use within 24 hours to prevent carbamate hydrolysis or amine oxidation.

References

-

PubChem. (2025). Compound Summary: (3-Amino-phenyl)-carbamic acid benzyl ester (CID 12941491).[2] National Library of Medicine. [Link]

-

Organic Chemistry Portal. (2025). Reduction of Nitro Compounds to Amines.[3][4] (Reference for SnCl2 selectivity). [Link]

-

National Institutes of Health (NIH). (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[5][6][7] (Context for carbamate stability and utility). [Link]

-

Fisher Scientific. (2025). Benzyl carbamate Safety Data Sheet (SDS). [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. PubChemLite - 113261-00-0 (C14H14N2O2) [pubchemlite.lcsb.uni.lu]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Properties of (3-Amino-phenyl)-carbamic acid benzyl ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Amino-phenyl)-carbamic acid benzyl ester, also known as benzyl N-(3-aminophenyl)carbamate, is a molecule of significant interest within the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a carbamate linker, and a benzyl protecting group, presents a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. The carbamate moiety is a key structural motif in numerous approved pharmaceuticals, valued for its chemical stability and ability to modulate biological activity.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical properties of (3-Amino-phenyl)-carbamic acid benzyl ester, including its chemical and physical characteristics, a proposed synthetic pathway, predicted spectral data, and an exploration of its potential applications in drug discovery and development. This document is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Molecular Structure and Identification

(3-Amino-phenyl)-carbamic acid benzyl ester is an organic compound with the molecular formula C₁₄H₁₄N₂O₂. The molecule consists of a meta-substituted aminophenyl group linked to a carbamic acid moiety, which is in turn esterified with benzyl alcohol. The presence of both a nucleophilic primary aromatic amine and a carbamate group makes it a bifunctional molecule with significant synthetic potential.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Benzyl (3-aminophenyl)carbamate |

| Synonyms | (3-Amino-phenyl)-carbamic acid benzyl ester, Benzyl N-(3-aminophenyl)carbamate |

| CAS Number | 113261-00-0 |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| SMILES | O=C(OCC1=CC=CC=C1)NC2=CC=CC(N)=C2 |

| InChI | InChI=1S/C14H14N2O2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10,15H2,(H,16,17) |

Physicochemical Properties

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale/Comparison |

| Melting Point | Solid at room temperature, likely in the range of 80-120 °C | Benzyl carbamate has a melting point of 88 °C.[5] The additional amino group may influence crystal packing and melting point. |

| Boiling Point | > 300 °C (decomposes) | High molecular weight and polar functional groups suggest a high boiling point, with probable decomposition before boiling at atmospheric pressure. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols, acetone); sparingly soluble in water. | The aromatic rings contribute to lipophilicity, while the amino and carbamate groups provide some polarity. Overall, the molecule is expected to be largely nonpolar. |

| pKa | The aromatic amine is expected to have a pKa around 4-5. The carbamate N-H is weakly acidic. | The pKa of aniline is approximately 4.6. The carbamate group is an electron-withdrawing group, which may slightly decrease the basicity of the aromatic amine. |

| LogP | Estimated to be between 2.0 and 3.0 | This prediction is based on the presence of two aromatic rings and polar functional groups. |

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for (3-Amino-phenyl)-carbamic acid benzyl ester has not been identified in the surveyed literature. However, a plausible and efficient synthetic route can be proposed based on well-established carbamate formation reactions. The most direct approach involves the reaction of m-phenylenediamine with benzyl chloroformate. To achieve mono-acylation and prevent the formation of the di-substituted product, careful control of stoichiometry and reaction conditions is crucial.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of (3-Amino-phenyl)-carbamic acid benzyl ester.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve m-phenylenediamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath. The base is essential to neutralize the hydrochloric acid byproduct of the reaction.

-

Reagent Addition: Slowly add a solution of benzyl chloroformate (approximately 1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintaining a low temperature is critical to control the reaction rate and selectivity.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute hydrochloric acid (to remove unreacted m-phenylenediamine and the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (3-Amino-phenyl)-carbamic acid benzyl ester.

Reactivity and Chemical Behavior

The chemical reactivity of (3-Amino-phenyl)-carbamic acid benzyl ester is dictated by its three primary functional components: the primary aromatic amine, the carbamate linkage, and the benzyl group.

-

Primary Aromatic Amine: The free amino group is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, diazotization, and condensation reactions. This functionality serves as a key handle for introducing further diversity into the molecular structure, making it a valuable building block for combinatorial chemistry and the synthesis of compound libraries.

-

Carbamate Group: Carbamates are generally stable functional groups, acting as robust linkers.[1][2] They are more resistant to hydrolysis than esters but can be cleaved under strong acidic or basic conditions. The benzyloxycarbonyl (Cbz) group is a common amine protecting group in organic synthesis, which can be removed under specific conditions, most notably through hydrogenolysis (catalytic hydrogenation).

-

Benzyl Group: The benzyl ester portion of the carbamate can be cleaved by hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which regenerates the carbamic acid that subsequently decarboxylates to yield the free amine. This deprotection strategy is orthogonal to many other protecting groups, providing synthetic flexibility.

Caption: Reactivity map of (3-Amino-phenyl)-carbamic acid benzyl ester.

Predicted Spectral Data

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

Predicted Spectral Data:

| Spectrum | Key Predicted Features |

| ¹H NMR | - Aromatic protons of the aminophenyl ring (multiplets in the range of δ 6.5-7.5 ppm).- Aromatic protons of the benzyl ring (a multiplet or singlet around δ 7.3-7.4 ppm).- Methylene protons of the benzyl group (a singlet around δ 5.1-5.2 ppm).- NH proton of the carbamate (a broad singlet, chemical shift can vary).- NH₂ protons of the amino group (a broad singlet, chemical shift can vary). |

| ¹³C NMR | - Aromatic carbons of both rings (signals in the range of δ 110-150 ppm).- Carbonyl carbon of the carbamate (a signal around δ 153-156 ppm).- Methylene carbon of the benzyl group (a signal around δ 66-68 ppm). |

| IR (Infrared) | - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- N-H stretching of the carbamate (a band around 3300 cm⁻¹).- C=O stretching of the carbamate (a strong band around 1690-1720 cm⁻¹).- C-N stretching (bands in the region of 1200-1350 cm⁻¹).- C-O stretching of the ester (bands in the region of 1000-1300 cm⁻¹).- Aromatic C-H and C=C stretching bands. |

| Mass Spec. | - Expected molecular ion peak (M⁺) at m/z = 242.1055. |

Potential Applications in Drug Discovery and Development

The structural features of (3-Amino-phenyl)-carbamic acid benzyl ester make it an attractive starting material for the synthesis of various biologically active molecules. The carbamate functional group is a well-established pharmacophore and is present in a wide range of approved drugs.[1][2][3][4]

-

Scaffold for Combinatorial Chemistry: The presence of a reactive primary amine allows for the facile introduction of a wide variety of substituents, enabling the generation of large compound libraries for high-throughput screening.

-

Synthesis of Kinase Inhibitors: The aminophenyl moiety is a common feature in many kinase inhibitors. Derivatization of the amino group could lead to the development of novel inhibitors targeting specific kinases involved in cancer and inflammatory diseases.

-

Development of Antimicrobial Agents: The carbamate and aminophenyl motifs have been explored in the design of antibacterial and antifungal agents.

-

Prodrug Design: The carbamate linkage can be designed to be stable under physiological conditions but cleavable by specific enzymes at a target site, allowing for the controlled release of an active pharmaceutical ingredient.

Safety and Handling

Specific toxicity data for (3-Amino-phenyl)-carbamic acid benzyl ester are not available. However, based on the general properties of aromatic amines and carbamates, appropriate safety precautions should be taken when handling this compound.

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

(3-Amino-phenyl)-carbamic acid benzyl ester is a versatile chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While there is a notable lack of experimentally determined data for this specific molecule, its theoretical properties and the well-understood chemistry of its constituent functional groups provide a strong foundation for its exploration and utilization in research and development. This guide has provided a comprehensive overview of its predicted characteristics, a plausible synthetic route, and its potential applications, thereby serving as a valuable resource for scientists working in related fields. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising molecule.

References

- This guide was authored by Gemini, an AI assistant from Google, based on a synthesis of publicly available chemical inform

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

- Tomašić, T., & Peterlin Mašič, L. (2012). Carbamate Group as a Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(4), 463-476.

- Jadhav, S. B., & Tripathi, R. K. (2004). Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future, 29(4), 343.

- This information is synthesized from multiple sources discussing the general importance of the carbamate functional group in medicinal chemistry.

-

PubChem. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]

- This proposed synthesis is based on general and well-established methods for carbamate formation

-

Wikipedia. (n.d.). Benzyl carbamate. Retrieved February 2, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl phenylcarbamate | C14H13NO2 | CID 319368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. phenyl N-benzylcarbamate | C14H13NO2 | CID 176410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the reactivity of the amino group in benzyl N-(3-aminophenyl)carbamate

Executive Summary

Benzyl N-(3-aminophenyl)carbamate (CAS: 102536-84-9) represents a critical "Janus" intermediate in medicinal chemistry.[1] By differentiating the two amino groups of m-phenylenediamine—one protected as a carbamate (Cbz) and the other free—it allows for orthogonal functionalization. This guide dissects the reactivity of the free amino group, governed by the meta-relationship, and provides validated protocols for its application in drug discovery scaffolds, particularly for peptidomimetics and urea-based kinase inhibitors.[1]

Part 1: Electronic Architecture & Reactivity Profile

The Meta-Substituent Effect

The reactivity of the free amino group (N1) is heavily influenced by the carbamate at the meta position (N3). Unlike para substitution, where resonance dominates, the meta relationship relies primarily on inductive effects .

-

The Free Amine (-NH₂): Acts as a strong nucleophile and an activating group (ortho/para director).[2]

-

The Carbamate (-NHCbz): Acts as a weak electron-withdrawing group via induction (

) but a weak donor via resonance ( -

Net Result: The electron density at the free amine is slightly dampened compared to aniline (

~4.6), reducing its basicity to the range of

Visualization of Electronic Vectors

The following diagram illustrates the electronic "tug-of-war" that dictates the molecule's reactivity.

Figure 1: Electronic vectors in Benzyl N-(3-aminophenyl)carbamate.[1] The green arrow indicates the primary reactive center.[1]

Part 2: Synthesis & Chemoselectivity[1][3]

The Challenge of Mono-Protection

The synthesis of the core scaffold requires desymmetrizing m-phenylenediamine.[1] The primary risk is the formation of the bis-Cbz impurity.[1]

| Parameter | Optimal Condition | Rationale |

| Stoichiometry | 1.0 eq Diamine : 0.9 eq Cbz-Cl | Excess diamine ensures Cbz-Cl is consumed by the mono-species first.[1] |

| Base | NaHCO₃ or KHCO₃ | Weak bases prevent deprotonation of the carbamate, reducing side reactions. |

| Temperature | -5°C to 0°C | Kinetic control favors the first acylation over the second.[1] |

| Solvent | THF/Water (biphasic) | Solubilizes the organic reactant while scavenging HCl in the aqueous phase. |

Part 3: Experimental Protocols (Downstream Functionalization)

The following protocols utilize the free amino group while leaving the Cbz-protected amine intact.

Protocol A: Urea Formation (Kinase Inhibitor Scaffold)

This reaction exploits the high nucleophilicity of the free amine toward isocyanates.

Reagents:

-

Benzyl N-(3-aminophenyl)carbamate (1.0 equiv)[1]

-

Aryl Isocyanate (1.1 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Triethylamine (0.1 equiv, catalytic)

Step-by-Step Methodology:

-

Preparation: Dissolve Benzyl N-(3-aminophenyl)carbamate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

). -

Addition: Cool the solution to 0°C. Add the aryl isocyanate dropwise over 5 minutes.

-

Catalysis: Add triethylamine (catalytic amount) if the reaction is sluggish (usually not required for electron-deficient isocyanates).

-

Monitoring: Warm to room temperature (RT) and stir. Monitor by TLC (50% EtOAc/Hexanes). The free amine spot (lower

, stains with ninhydrin) should disappear. -

Workup: The urea product often precipitates from DCM. Filter the solid and wash with cold DCM. If soluble, concentrate and purify via flash chromatography.

Self-Validation Check:

-

Success: Appearance of a new amide/urea proton signal in

NMR ( -

Failure:[1] If bis-acylation occurs (attack on the Cbz nitrogen), check if the temperature was too high or if a strong base (e.g., NaH) was used erroneously.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

This protocol avoids over-alkylation, a common issue with direct alkyl halides.

Reagents:

-

Benzyl N-(3-aminophenyl)carbamate (1.0 equiv)[1]

-

Aldehyde (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (1.0 equiv)

-

DCE (Dichloroethane)

Workflow:

-

Imine Formation: Mix amine and aldehyde in DCE with acetic acid. Stir for 1 hour at RT.

-

Reduction: Add STAB in one portion. Stir for 4–16 hours.

-

Quench: Add saturated aqueous

. Extract with DCM. -